N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide
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Description
Synthesis Analysis
The synthesis of this compound might involve the use of 4-hydroxy-2-quinolones, which are valuable in drug research and development . Many publications have dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C24H22N2O4. The molecular weight is 402.45.Chemical Reactions Analysis
The chemical reactions involving this compound could be similar to those of 4-hydroxy-2-quinolones . These compounds have been used in the synthesis of related four-membered to seven-membered heterocycles .Scientific Research Applications
Anticancer Applications
Research has shown that derivatives of quinoline and furan, similar in structure to the compound , exhibit potent anticancer properties. For example, compounds synthesized through Povarov cycloaddition reaction/N-furoylation processes have been identified as relevant therapeutic agents with anticancer activities (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Anti-inflammatory and Antibacterial Properties
Compounds structurally related to the queried chemical have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Studies have found that such compounds exhibit significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with reduced gastro-intestinal toxicity and lipid peroxidation, indicating their potential as safer therapeutic agents (Alam et al., 2011).
Analgesic Properties Enhancement
The principle of bioisosteric replacement has been applied to enhance the analgesic properties of quinoline-3-carboxamides. Substituting the phenyl ring with isosteric heterocycles has led to a noticeable increase in analgesic activity, illustrating the compound's potential for pain management applications (Украинец, Моспанова, & Давиденко, 2016).
Tyrosinase Inhibition for Therapeutic and Cosmetic Applications
New derivatives synthesized from quinazoline and furan compounds have shown potent inhibitory activity against the enzyme tyrosinase, a key target in the treatment of hyperpigmentation disorders. This suggests potential applications in both therapeutic and cosmetic formulations aimed at regulating melanin production (Dige et al., 2019).
Properties
IUPAC Name |
N-methyl-2-[(3-methylphenoxy)methyl]-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-16-6-5-7-18(12-16)30-15-22-20(10-11-29-22)24(28)26(2)14-17-13-23(27)25-21-9-4-3-8-19(17)21/h3-13H,14-15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVFVNULZCCMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=C(C=CO2)C(=O)N(C)CC3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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